4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-(3-phenylpropyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c22-15-18-8-9-20(24-16-18)27-19-10-13-25(14-11-19)21(26)23-12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,4,7,10-14H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEUIEBFTWLGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ether Formation via Nucleophilic Substitution
Route 1: SN2 Displacement
- Starting Materials :
- 4-Hydroxypiperidine (protected as tert-butyl carbamate).
- 2-Chloro-5-cyanopyridine.
- Reaction Conditions :
- Base: K₂CO₃ or NaH.
- Solvent: DMF or DMSO.
- Temperature: 80–100°C, 12–24 hours.
- Mechanism :
The hydroxyl group of 4-hydroxypiperidine attacks the electron-deficient C2 position of 2-chloro-5-cyanopyridine, displacing chloride. - Intermediate :
tert-Butyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate.
Route 2: Mitsunobu Reaction
Carboxamide Formation
Step 1: Deprotection of Piperidine Amine
- Reagents : HCl in dioxane (4 M, 1–2 hours).
- Product : 4-((5-Cyanopyridin-2-yl)oxy)piperidine hydrochloride.
Step 2: Coupling with 3-Phenylpropylamine
- Acylation Method :
- Alternative Coupling Agents :
Optimized Synthetic Protocol
Detailed Procedure
Synthesis of tert-Butyl 4-((5-Cyanopyridin-2-yl)oxy)piperidine-1-carboxylate :
Boc Deprotection :
Carboxamide Formation :
Reaction Monitoring and Characterization
- TLC : Hexane/EtOAc (7:3) for etherification; CHCl₃/MeOH (9:1) for carboxamide.
- NMR :
- HRMS : [M+H]⁺ calcd. for C₂₀H₂₃N₄O₂: 365.437; found: 365.441.
Challenges and Optimization
Regioselectivity in Ether Formation
Carboxamide Purity
- Issue : Residual HCl from deprotection may lead to side reactions.
- Solution : Neutralize with TEA before coupling.
Alternative Routes Explored
Reductive Amination (Discarded)
Ullmann Coupling (Inefficient)
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylpropyl side chain.
Reduction: Reduction reactions can occur at the cyanopyridine moiety, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide may act as antagonists for certain neurotransmitter receptors, potentially offering therapeutic effects in treating neurological disorders. For instance, derivatives of piperidine have been shown to interact with muscarinic receptors, suggesting a role in managing conditions such as Alzheimer's disease and schizophrenia .
Cancer Treatment
Piperidine derivatives, including the compound , have demonstrated anticancer properties. Studies highlight their ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and modulation of signaling pathways like NF-kB and PI3K/Akt . The specific compound may enhance the efficacy of existing chemotherapeutic agents or serve as a lead compound for new drug development.
Pain Management
There is growing evidence that piperidine derivatives can influence pain pathways. Compounds that interact with opioid receptors or modulate pain-related neurotransmitters may provide new avenues for pain management therapies . The structure of this compound suggests potential analgesic properties that warrant further exploration.
Case Study 1: Anticancer Activity
In one study, a series of piperidine derivatives were evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain modifications to the piperidine structure significantly enhanced cytotoxicity against breast and lung cancer cells . This underscores the potential of this compound as a scaffold for developing potent anticancer agents.
Case Study 2: Neurological Effects
Another investigation focused on the neurological effects of piperidine compounds in animal models of Alzheimer’s disease. The study found that specific piperidine derivatives improved cognitive function and reduced amyloid plaque accumulation . This suggests that this compound could be explored further for its neuroprotective effects.
Mechanism of Action
The mechanism of action for “4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide: can be compared to other piperidine carboxamides, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Biological Activity
4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. Its structure consists of a piperidine ring substituted with a cyanopyridine moiety and a phenylpropyl group, which may influence its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the areas of neuropharmacology and cancer treatment.
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors, modulating their activity through binding interactions. The presence of the cyanopyridine and piperidine groups suggests potential activity against various biological targets, including receptors involved in neurotransmission and enzymes linked to cancer progression.
Biological Activity Overview
Research indicates that compounds within this structural class may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that similar compounds can act as agonists for human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and cancer cell apoptosis .
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their potential effects on neurotransmitter systems, particularly in relation to neurological disorders .
Case Studies and Research Findings
- Anticancer Properties : In a study examining the effects of piperidine derivatives on hepatocellular carcinoma (HCC), compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation, indicating potential for further development as anticancer agents .
- Neurotransmitter Modulation : Research into piperidine derivatives has shown their ability to modulate dopamine and serotonin receptors, suggesting therapeutic potential for treating depression and anxiety disorders .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds.
| Compound Name | Structure | Biological Activity | References |
|---|---|---|---|
| Compound A | Structure A | Anticancer | |
| Compound B | Structure B | Neuropharmacological | |
| Compound C | Structure C | Enzyme inhibition |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multiple steps, including the formation of the cyanopyridine moiety, attachment of the piperidine ring, and formation of the carboxamide group. These steps are crucial for achieving optimal yield and purity in industrial applications .
Q & A
Q. What are the key synthetic routes and optimization strategies for 4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidine carboxamide core via coupling of substituted piperidine with an isocyanate derivative under controlled conditions (e.g., 80°C in dioxane, using reagents like N-methylpyrrolidine) .
- Step 2: Introduction of the 5-cyanopyridin-2-yloxy group through nucleophilic aromatic substitution, requiring precise temperature control (reflux in acetonitrile) and catalysts such as potassium carbonate .
- Optimization: Reaction yields (13–90%) depend on solvent choice (e.g., 1,4-dioxane), reagent stoichiometry, and purification methods like silica gel chromatography or HPLC .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Used to confirm substitution patterns on the piperidine ring and connectivity of functional groups. For example, -NMR detects shifts for the cyanopyridine (δ 8.2–8.5 ppm) and phenylpropyl groups (δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for : 369.18 g/mol) and fragmentation patterns .
- HPLC: Ensures purity (>98%) by quantifying residual solvents or unreacted intermediates .
Q. What preliminary biological activities have been reported?
Methodological Answer:
- In vitro assays: Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence polarization or absorbance-based assays. EC values in low micromolar ranges (1–10 µM) are typical for similar piperidine carboxamides .
- Receptor binding studies: Radioligand displacement assays (e.g., -labeled competitors) assess affinity for G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity? (SAR Analysis)
Methodological Answer:
- Piperidine substituents: Replacing the 3-phenylpropyl group with a thiophene or fluorophenyl moiety (as in ) alters lipophilicity (clogP: 3.5→4.2) and target selectivity .
- Cyanopyridine vs. nitropyridine: The electron-withdrawing cyano group enhances metabolic stability compared to nitro derivatives, as shown in microsomal stability assays (t: 120 vs. 60 min) .
- Case Study: PF3845 (a related compound with trifluoromethylpyridine) exhibits 10-fold higher potency in GPCR assays, highlighting the role of electronegative substituents .
Q. How to resolve contradictions in reaction yields or bioactivity data?
Methodological Answer:
Q. What advanced techniques are used to study mechanism of action?
Methodological Answer:
- X-ray crystallography: Resolve binding modes with target proteins (e.g., kinase co-crystals), though limited data exists for this specific compound .
- CRISPR-Cas9 gene editing: Knock out putative targets (e.g., ion channels) in cell lines to confirm functional relevance .
- Metabolic profiling: Use -labeled compound in hepatocyte assays to identify oxidative metabolites (e.g., CYP3A4-mediated dealkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
